1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol
Description
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol (molecular formula: C₁₆H₂₄ClNO₃, molar mass: 313.82 g/mol) is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-chloro-3-methylphenoxy group and a 2,6-dimethylmorpholin-4-yl moiety . The compound’s design combines lipophilic (chloro, methyl) and polar (morpholine) groups, which may influence solubility, bioavailability, and target interactions.
Properties
Molecular Formula |
C16H24ClNO3 |
|---|---|
Molecular Weight |
313.82 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol |
InChI |
InChI=1S/C16H24ClNO3/c1-11-6-15(4-5-16(11)17)20-10-14(19)9-18-7-12(2)21-13(3)8-18/h4-6,12-14,19H,7-10H2,1-3H3 |
InChI Key |
ZIOXQGIHIRUNLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC(=C(C=C2)Cl)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZXG000507 involves a series of complex organic reactions. The specific synthetic routes and reaction conditions are proprietary to Zerenex Molecular Ltd. the company is known for its expertise in molecule design and proprietary process chemistry technologies . They offer custom synthesis and contract research services, which include the preparation of novel organic compounds and optimization of existing synthetic methods .
Industrial Production Methods
Industrial production of ZERENEX ZXG000507 is carried out under stringent conditions to ensure high purity and quality. Zerenex Molecular Ltd. employs advanced process chemistry technologies to scale up the production of this compound, making it available in multi-gram quantities suitable for high-throughput and combinatorial synthesis .
Chemical Reactions Analysis
Types of Reactions
ZERENEX ZXG000507 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of ZERENEX ZXG000507 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) for substitution reactions . The reaction conditions vary depending on the desired transformation and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from the reactions of ZERENEX ZXG000507 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
ZERENEX ZXG000507 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ZERENEX ZXG000507 involves its interaction with specific molecular targets and pathways. The compound may act by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Structural Comparison
The compound is structurally analogous to indole-derived propan-2-ol derivatives reported in and , such as:
- (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
Key structural differences :
The morpholine group in the main compound introduces rigidity and hydrogen-bonding capacity, while the indole derivatives feature flexible ethylamino linkages and methoxy-rich aromatic systems, likely enhancing π-π stacking interactions .
Physicochemical Properties
- Solubility: The morpholine oxygen atoms may improve aqueous solubility relative to the ethylamino group in the indole derivatives, which rely on methoxy groups for polarity .
Inferred differences :
- The main compound’s chloro substituent (electron-withdrawing) may reduce adrenoceptor binding compared to the electron-donating methoxy groups in the indole derivatives.
- The morpholine moiety could shift target selectivity toward enzymes (e.g., kinases) or serotonin receptors, common among morpholine-containing drugs .
Computational Analysis (Inferred)
Density functional theory (DFT) and tools like Multiwfn could elucidate electronic properties:
- the indole derivatives’ methoxy-rich systems.
- HOMO-LUMO gap : The chloro substituent might reduce the gap compared to methoxy groups, altering reactivity .
Biological Activity
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol is C16H25ClNO3, with a molecular weight of 350.28 g/mol. The compound features a chlorinated phenoxy group and a morpholine derivative, which contribute to its unique chemical reactivity and biological properties .
Research indicates that the compound likely interacts with specific biological receptors or enzymes, modulating their activity and influencing various biochemical pathways. The precise molecular targets are still under investigation, but initial studies suggest that it may play a role in pharmacological contexts such as:
- Receptor Interaction : Potential interaction with neurotransmitter receptors.
- Enzyme Modulation : Inhibition or activation of certain enzymes involved in metabolic pathways.
Biological Activity
The biological activity of 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol has been evaluated through various assays. Notable findings include:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : The compound has shown cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Properties : Some research suggests neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Chloro-3-methylphenol | Contains a phenolic structure | Basic building block for chlorinated phenols |
| 2,6-Dimethylmorpholine | Morpholine derivative | Contributes to solubility and biological activity |
| 1-(4-Bromophenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol | Brominated variant | May exhibit different reactivity due to bromine |
This comparison illustrates how variations in substituents can significantly influence chemical behavior and biological effects.
Case Studies
Several case studies have highlighted the compound's potential applications:
- Cancer Research : A study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a therapeutic agent.
- Neurodegenerative Disease Models : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
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